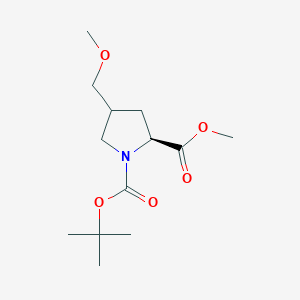
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl group, and a methyl ester group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection, methoxymethyl chloride for the methoxymethylation, and methanol in the presence of a catalyst for esterification .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and the monitoring of reaction parameters such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups under acidic conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the Boc group
Major Products Formed
Oxidation: Formation of N-Boc-4-(formylmethyl)-L-Proline Methyl Ester.
Reduction: Formation of N-Boc-4-(methoxymethyl)-L-Proline Alcohol.
Substitution: Formation of deprotected proline derivatives
科学的研究の応用
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of proline-based drugs and prodrugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals .
作用機序
The mechanism of action of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester involves the interaction of its functional groups with various molecular targets. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The methoxymethyl group enhances the solubility and stability of the compound, while the methyl ester group facilitates its incorporation into peptides and other organic molecules .
類似化合物との比較
Similar Compounds
N-Boc-L-Proline Methyl Ester: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
N-Boc-4-(hydroxymethyl)-L-Proline Methyl Ester: Contains a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and solubility.
N-Boc-4-(chloromethyl)-L-Proline Methyl Ester: Contains a chloromethyl group, making it more reactive but less stable .
Uniqueness
N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is unique due to the presence of the methoxymethyl group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(8-17-4)6-10(14)11(15)18-5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1 |
InChIキー |
HBNJDBHDJUHLHN-AXDSSHIGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)COC |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


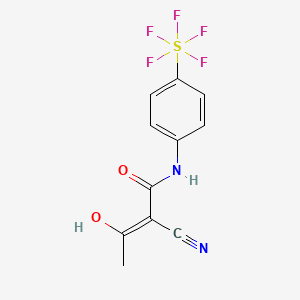
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)

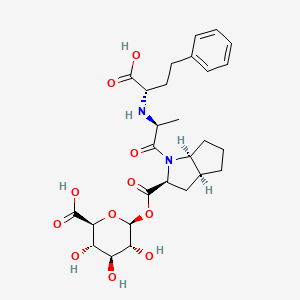

![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
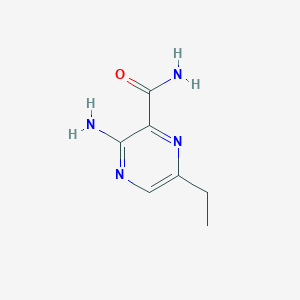
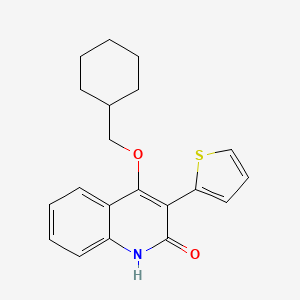
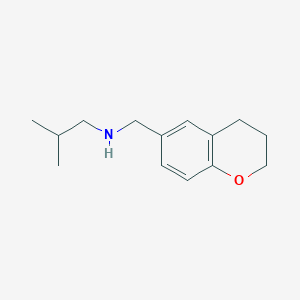
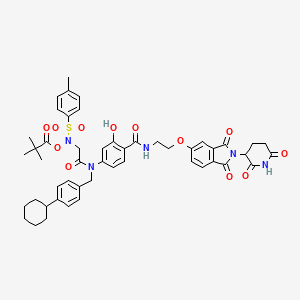
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
